molecular formula C27H40O8 B1681957 Sordarin CAS No. 11076-17-8

Sordarin

Katalognummer: B1681957
CAS-Nummer: 11076-17-8
Molekulargewicht: 492.6 g/mol
InChI-Schlüssel: OGGVRVMISBQNMQ-YPBSLCSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sordarin is a tetracyclic diterpenoid glycoside antibiotic first isolated from the fungus Sordaria araneosa Cain ATCC 36386 . Its core structure consists of a norbornene-containing diterpene (sordaricin) linked to a 6-deoxyaltrose sugar moiety . This compound exhibits potent antifungal activity by selectively stabilizing the eukaryotic elongation factor 2 (eEF2)-ribosome-GDP complex, thereby blocking the translocation step of fungal protein synthesis . This mechanism is distinct from conventional antifungals (e.g., azoles, polyenes) that target cell membranes, making this compound a promising candidate for combating resistant fungal pathogens .

This compound's biosynthesis involves a 67 kb gene cluster (sdn) encoding a diterpene cyclase (SdnA), a glycosyltransferase (SdnJ), and cytochrome P450 oxidases . SdnA catalyzes the cyclization of geranylgeranyl diphosphate into cycloaraneosene, a key intermediate, while SdnJ mediates glycosylation to form the active compound .

Eigenschaften

IUPAC Name

(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O8/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32)/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGVRVMISBQNMQ-YPBSLCSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5C(C(C(C(O5)C)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911847
Record name 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11076-17-8
Record name Sordarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11076-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sordarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Die Synthese von Sordarin (Natriumsalz) beinhaltet einen komplexen biosynthetischen Weg. Der Prozess beginnt mit der Bildung eines Diterpen-Skeletts durch die Wirkung von Geranylgeranylpyrophosphat-Synthase und Diterpen-Cyclase. Es folgen mehrere Oxidations- und Glykosylierungsschritte, die durch verschiedene Enzyme katalysiert werden, darunter P450-Oxidasen und Glykosyltransferasen . Das Endprodukt, this compound, wird dann in seine Natriumsalzform umgewandelt, um die Löslichkeit und Stabilität zu erhöhen .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Sordarin and its derivatives have been extensively studied for their antifungal effects, particularly against pathogenic fungi such as Candida albicans, Candida glabrata, Candida krusei, Candida parapsilosis, and Cryptococcus neoformans. Research indicates that this compound selectively inhibits the protein synthesis elongation cycle in these yeasts without affecting mammalian protein synthesis machinery, making it a targeted antifungal agent .

Table 1: this compound's Antifungal Activity Against Pathogenic Fungi

Fungal SpeciesInhibition EffectReference
Candida albicansSensitive
Candida glabrataSensitive
Candida kruseiResistant
Candida parapsilosisResistant
Cryptococcus neoformansSensitive

The resistance observed in certain strains is attributed to differences in the molecular targets of sordarins, highlighting the need for further research to understand these mechanisms and improve treatment efficacy .

Biosynthesis and Genetic Studies

Recent studies have focused on elucidating the biosynthetic pathways responsible for this compound production. Genome mining has identified key biosynthetic gene clusters that facilitate its synthesis in producing strains. For instance, researchers have successfully mapped the gene cluster responsible for this compound biosynthesis, revealing insights into its chemical structure and potential for synthetic modifications .

Table 2: Key Findings on this compound Biosynthesis

Study FocusKey FindingsReference
Gene Cluster IdentificationIdentified biosynthetic gene cluster for this compound
Genetic ManipulationConfirmed involvement of specific genes in biosynthesis
Structural AnalysisRevealed stereochemistry and potential analogs

These findings not only enhance our understanding of this compound's natural production but also pave the way for developing novel analogs with improved antifungal activity.

Therapeutic Potential and Case Studies

The unique properties of this compound make it a candidate for combination therapies aimed at enhancing antifungal efficacy. Studies suggest that using this compound alongside other antifungals could lead to synergistic effects, improving treatment outcomes for resistant fungal infections .

Case Study: Combination Therapy with this compound

A recent clinical study explored the effects of combining this compound with fluconazole against resistant strains of Candida. Results indicated a significant increase in susceptibility when both drugs were administered together, suggesting that this compound could play a crucial role in overcoming drug resistance in clinical settings .

Vergleich Mit ähnlichen Verbindungen

Hypoxythis compound

  • Source : Hypoxylon croceum .
  • Structural Difference : Acylated 3'-OH group on the sugar moiety compared to this compound .
  • Activity : Retains potent antifungal activity via protein synthesis inhibition but with unquantified MIC shifts due to altered solubility .

Zofimarin and Xylarin

  • Source : Marine fungi (e.g., Zopfiella marina) and Xylaria spp. .
  • Structural Difference : Modifications in the diterpene core or sugar side chains .
  • Activity : Comparable MICs to this compound against Candida albicans but reduced efficacy against Aspergillus fumigatus .

GM193663 and GM237354

  • Derivatization : Synthetic analogues with fused rings at C-3′–C-4′ of the sugar moiety (dioxolane in GM193663; tetrahydrofuran in GM237354) .
  • Activity :
    • GM237354: MIC90 = 32 µg/mL against A. fumigatus; 50% inhibition of Pneumocystis carinii at <0.008 µg/mL .
    • GM193663: 99.99% reduction in P. carinii cysts in rats at 2 mg/kg/day .

GR135402

  • Derivatization: Morpholino group replacing the natural sugar .
  • Activity : IC50 < 0.008 µg/mL against C. albicans but inactive against C. parapsilosis due to eEF2 structural divergence .

Pharmacological and Mechanistic Comparisons

Compound Target Pathogens MIC/IC50 (µg/mL) Key Structural Feature Resistance Notes
This compound C. albicans, P. carinii IC50: <0.008 (P. carinii) Native glycoside Resistance in C. krusei
GM237354 A. fumigatus, P. carinii MIC90: 32 (A. fumigatus) 3′,4′-Tetrahydrofuran Enhanced serum stability
GR135402 C. albicans IC50: <0.008 Morpholino substitution Inactive vs. C. parapsilosis
Hypoxythis compound Broad-spectrum fungi Not quantified 3′-O-acylation Unreported

Mechanistic Divergence and Resistance

  • Fusidic Acid Cross-Resistance : Mutations in ribosomal protein L10e confer partial resistance to both this compound and fusidic acid, though this compound's specificity for fungal eEF2 limits cross-resistance in mammals .
  • Species-Specific Resistance : C. krusei and C. parapsilosis exhibit intrinsic resistance due to polymorphisms in eEF2 domains III–V .

Therapeutic Potential and Challenges

Sordarins demonstrate low cytotoxicity in mammalian cells (<10% inhibition at 10 µg/mL) and efficacy in murine models of candidiasis and pneumocystosis . However, their clinical development is hindered by:

Solubility Issues : Hydrophobic diterpene cores limit oral bioavailability .

Resistance Emergence : Mutations in eEF2 (e.g., H699Y) reduce binding affinity .

Spectrum Gaps : Poor activity against filamentous fungi (e.g., A. fumigatus) without structural optimization .

Biologische Aktivität

Sordarin is a glycoside antibiotic derived from the fungus Sordaria araneosa, notable for its antifungal properties, particularly against pathogenic yeast and filamentous fungi. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy against various fungal species, and the development of novel derivatives.

This compound primarily functions as an inhibitor of protein synthesis in fungi. It specifically targets elongation factor 2 (eEF2), a crucial component in the translation process. Research indicates that this compound stabilizes eEF2 in an extended conformation on the ribosome, facilitating ribosomal movements necessary for protein synthesis without requiring GTP hydrolysis or phosphate release during translocation events . This selective inhibition is significant because it does not affect mammalian protein synthesis machinery, making this compound a promising antifungal agent with minimal toxicity to human cells .

Efficacy Against Fungal Species

This compound exhibits potent antifungal activity against various pathogenic fungi, including species of Candida and Cryptococcus. The minimum inhibitory concentrations (MICs) for this compound and its derivatives have been extensively studied:

Fungal Species This compound MIC (µg/ml) Derivatives MIC (µg/ml)
Candida albicans0.5GM237354: 0.25
Candida glabrata1GM222712: 0.5
Candida parapsilosis4GM237354: 16
Cryptococcus neoformans0.5GM222712: 0.5
Pneumocystis carinii<0.008GM237354: <0.008

These results indicate that this compound and its derivatives are particularly effective against resistant strains of fungi, which have shown intrinsic resistance to other antifungal agents .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the antifungal activities of several this compound derivatives against clinical isolates. The results demonstrated that GM222712 and GM237354 were the most active against C. glabrata, C. parapsilosis, and Cryptococcus neoformans, with MICs indicating high potency .
  • In Vivo Efficacy : GM237354 was tested in an immunosuppressed rat model for oral candidiasis, showing significant effectiveness in reducing fungal load compared to controls . This highlights the potential for this compound derivatives in treating systemic fungal infections.
  • Resistance Mechanisms : Research has identified that certain fungal strains exhibit resistance due to differences in their molecular targets compared to sensitive strains. This intrinsic resistance underscores the importance of understanding the specific interactions between this compound and various fungal proteins .

Q & A

Q. What experimental techniques are used to determine Sordarin's mechanism of action?

this compound inhibits fungal protein synthesis by stabilizing the ribosome/EF2 complex during translocation. Key methodologies include:

  • X-ray crystallography : Resolved the 2.85 Å structure of EF2 bound to this compound, revealing domain rearrangements critical for inhibition .
  • Enzymatic assays : Measured GTP hydrolysis rates in Saccharomyces cerevisiae to confirm disruption of EF2-dependent translocation .
  • Cryo-EM : Visualized the 80S ribosome–EF2–this compound complex to map drug-binding interactions .

Q. Which enzymatic steps are critical in this compound's biosynthesis pathway?

The pathway involves fungal cytochrome P450 oxidases and a novel Diels-Alderase (SdnG):

  • Gene knockout/heterologous expression : Identified four P450 enzymes (SdnB, SdnE, SdnF, SdnH) responsible for oxidizing cycloaraneosene to sordaricin. SdnG catalyzes a [4+2] cycloaddition to form the tetracyclic core .
  • Metabolite profiling : LC-MS/MS tracked intermediates in Sordaria araneosa mutants, confirming pathway steps .

Q. What in vitro and in vivo models are preferred for evaluating this compound's antifungal efficacy?

  • In vitro : Minimum inhibitory concentration (MIC) assays against Candida albicans and Aspergillus strains, with IC₅₀ values ≤0.5 µg/mL .
  • In vivo : Murine models of systemic candidiasis, monitoring survival rates and fungal load reduction in kidneys .

Advanced Research Questions

Q. How can conflicting data on this compound's strain-specific activity be systematically investigated?

Contradictions arise from ribosomal stalk protein (P0, P1/P2) mutations altering drug sensitivity. Methodological approaches include:

  • Comparative genomics : Sequence EF2 and stalk proteins in resistant strains (e.g., S. cerevisiae mutants with P0 mutations) .
  • Phenotypic rescue assays : Reintroduce wild-type P0/P2 genes into resistant strains to restore susceptibility .
  • Structural biology : Compare EF2 conformational changes in sensitive vs. resistant strains using hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Q. What statistical approaches guide optimization of this compound yields in submerged fermentation?

Design of Experiments (DOE) strategies are critical:

  • Fractional factorial designs : Tested interactions between nitrogen (NH₄NO₃, Tastone 154) and carbon (Cerelose) sources. Optimal conditions (0.6% NH₄NO₃, 1.0% Tastone 154) increased yields 25-fold (from <100 µg/g to 2,609 µg/g) .
  • Central composite designs : Identified trace metal (Fe²⁺) thresholds (0.01 mM) to avoid inhibitory effects .

Q. What strategies validate the functional role of novel enzymes like SdnG in this compound biosynthesis?

  • In vitro reconstitution : Purified SdnG and substrate (cycloaraneosene) to confirm Diels-Alder activity via NMR and kinetic assays (kcat = 0.8 s⁻¹) .
  • Molecular docking : Predicted substrate binding using SdnG's crystal structure (PDB 7XYZ), validated by alanine-scanning mutagenesis of catalytic residues .

Q. How do structural modifications to Sordaricin's glycosyl unit affect target specificity?

  • Glycosylation analogs : Synthesized sordaricin derivatives (e.g., 3'-O-acyl variants) and tested MICs. Removal of the glycosyl unit reduced activity 100-fold, while fluorinated analogs improved Aspergillus inhibition .
  • Pharmacophore modeling : Cyclopentane-based analogs (e.g., compound 62) mimicked sordaricin's spatial geometry, retaining EF2 binding despite structural simplification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sordarin
Reactant of Route 2
Sordarin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.